molecular formula C13H16FNO2 B2861546 2-(2-Fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one CAS No. 2320820-94-6

2-(2-Fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one

Cat. No. B2861546
M. Wt: 237.274
InChI Key: CSFSRRDOUCTFQO-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one, also known as FOE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FOE is a ketone derivative that is widely used in medicinal chemistry, biochemistry, and pharmacology research.

Scientific Research Applications

Efficient Synthesis and Receptor Antagonism

An efficient synthesis pathway for Aprepitant, an NK(1) receptor antagonist, was demonstrated, highlighting a novel crystallization-induced asymmetric transformation leading to a morpholine derivative with significant receptor antagonism properties (Brands et al., 2003).

Antimicrobial Activities

Research into antimicrobial properties has led to the synthesis of novel compounds exhibiting significant activity. For instance, novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones showed promising antimicrobial activity, demonstrating the compound's potential in combating microbial infections (Nagamani et al., 2018).

Novel Synthetic Pathways

Innovative synthetic methods for producing 4-fluoropyridines, which have wide-ranging applications in medicinal chemistry and material science, were developed. These methods include key steps such as Ireland-Claisen and aza-Cope rearrangements, showcasing the compound's versatility in organic synthesis (Wittmann et al., 2006).

Structural Characterization

Research into the crystal structure of related compounds, such as 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, has provided insights into molecular interactions and stability, contributing to our understanding of molecular design principles (Liang, 2009).

properties

IUPAC Name

2-(2-fluorophenyl)-1-(1,4-oxazepan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-12-5-2-1-4-11(12)10-13(16)15-6-3-8-17-9-7-15/h1-2,4-5H,3,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFSRRDOUCTFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one

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